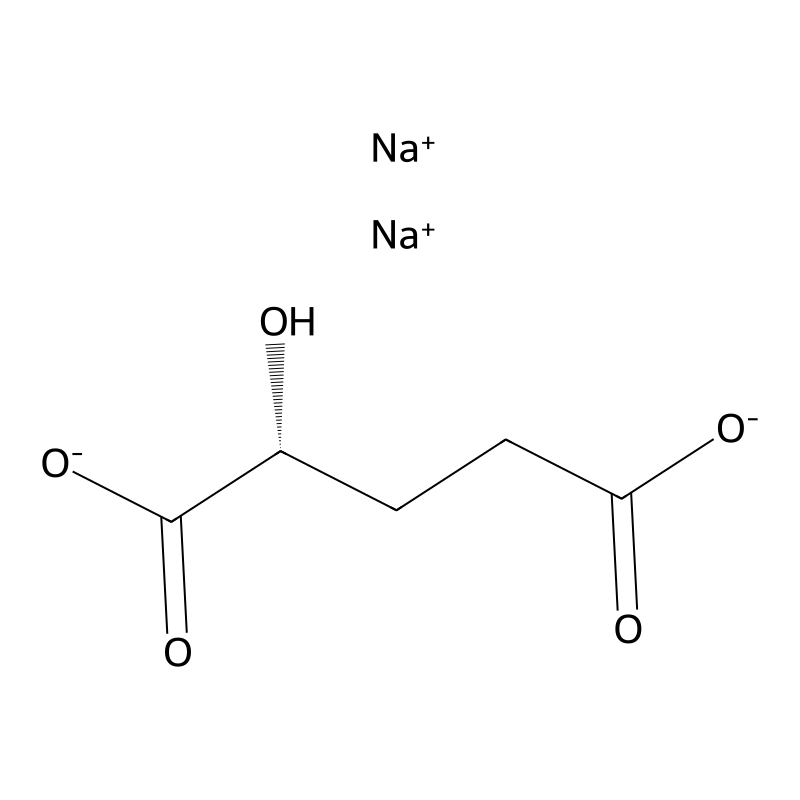Sodium (R)-2-hydroxypentanedioate

Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Canonical SMILES
Isomeric SMILES
Description
Biochemical and Physiological Effects of Sodium (R)-2-hydroxypentanedioate
Glucose Metabolism and Insulin Sensitivity
Studies suggest that Sodium (R)-2-hydroxypentanedioate may influence how the body utilizes glucose (sugar) for energy. Some research indicates it might improve insulin sensitivity, potentially aiding in blood sugar control Source: [D-α-Hydroxyglutaric acid disodium salt: ].
Blood Pressure Regulation
Emerging evidence suggests a potential role for Sodium (R)-2-hydroxypentanedioate in regulating blood pressure. More research is needed to fully understand the mechanisms involved Source: [D-α-Hydroxyglutaric acid disodium salt: ].
Cellular Effects of Sodium (R)-2-hydroxypentanedioate
Research suggests that Sodium (R)-2-hydroxypentanedioate may influence cellular processes in various ways:
Cell Proliferation and Apoptosis
Studies indicate that Sodium (R)-2-hydroxypentanedioate might play a role in cell growth and death (apoptosis). Further investigation is required to elucidate the specific mechanisms involved Source: [D-α-Hydroxyglutaric acid disodium salt: ].
Cell Adhesion
Scientific evidence suggests that Sodium (R)-2-hydroxypentanedioate might influence how cells attach to each other and surrounding structures. The precise nature of this influence remains under investigation Source: [D-α-Hydroxyglutaric acid disodium salt: ].
Sodium (R)-2-hydroxypentanedioate, also known as disodium (2R)-2-hydroxypentanedioate, is a sodium salt of 2-hydroxyglutaric acid. This compound features a five-carbon chain with two carboxylic acid groups and one hydroxyl group, making it a unique chiral building block in organic synthesis. Its molecular formula is and it has a molecular weight of approximately 192.08 g/mol. Sodium (R)-2-hydroxypentanedioate is typically encountered as a white crystalline powder that is soluble in water, facilitating its use in various biochemical and industrial applications .
The specific mechanism of action of Sodium (R)-2-hydroxypentanedioate is currently under investigation. Research suggests that elevated levels of (R)-2-hydroxyglutaric acid, from which this compound is derived, may be linked to certain cancers, particularly gliomas [2]. The proposed mechanism involves the inhibition of enzymes involved in cellular metabolism by (R)-2-hydroxyglutaric acid, potentially leading to uncontrolled cell growth [4]. More research is needed to fully understand the mechanism by which Sodium (R)-2-hydroxypentanedioate affects biological systems.
Please note:
- PubChem: - National Institutes of Health. Sodium (R)-2-hydroxypentanedioate. [Accessed 2 May 2024]
- PubChem: - National Institutes of Health. Sodium (S)-2-hydroxypentanedioate. [Accessed 2 May 2024]
- Organic Chemistry by John McMurry (8th Edition, pg 842-843)
- Cancer Discovery (2012) 2(7): 651–666. doi:10.1158/2159-8290.CDI-12-0328
- Oxidation: This compound can be oxidized to yield 2-oxoglutarate, an important intermediate in the tricarboxylic acid cycle.
- Reduction: It can also be reduced back to (R)-2-hydroxyglutaric acid using reducing agents such as sodium borohydride.
- Substitution: The presence of the hydroxyl group allows for nucleophilic substitution reactions under basic conditions.
Common Reagents and Conditions- Oxidation Agents: Potassium permanganate and hydrogen peroxide are commonly used oxidizing agents.
- Reducing Agents: Sodium borohydride or lithium aluminum hydride are typically employed for reduction reactions.
- Substitution Conditions: Alkyl halides can be used in substitution reactions, with the reaction conditions varying based on the desired product.
Sodium (R)-2-hydroxypentanedioate is recognized for its role as a metabolic intermediate. It is involved in various biochemical pathways, particularly those related to energy metabolism and amino acid synthesis. Research indicates that it may have implications in metabolic disorders and could serve as a biomarker for certain diseases. Its unique stereochemistry contributes to its specific biological activities, differentiating it from its enantiomer, sodium (S)-2-hydroxypentanedioate .
Sodium (R)-2-hydroxypentanedioate can be synthesized through a straightforward neutralization reaction:
- Neutralization Reaction: Dissolve (R)-2-hydroxyglutaric acid in water.
- Addition of Sodium Hydroxide: Gradually add sodium hydroxide until the solution reaches a neutral pH.
- Evaporation: Evaporate the solution to obtain the sodium salt in solid form.
In industrial settings, advanced techniques such as crystallization and purification are employed to enhance yield and purity.
Sodium (R)-2-hydroxypentanedioate has diverse applications across various fields:
- Chemistry: Serves as a chiral building block for synthesizing complex organic molecules.
- Biology: Functions as a metabolic intermediate in biochemical pathways.
- Medicine: Investigated for potential roles in metabolic disorders and as a disease biomarker.
- Industry: Utilized in producing biodegradable polymers and environmentally friendly materials.
Research on sodium (R)-2-hydroxypentanedioate has explored its interactions with various enzymes and metabolic pathways. Notably, it has been studied for its inhibitory effects on α-ketoglutarate-dependent dioxygenases, which play crucial roles in cellular metabolism and epigenetic regulation. These studies highlight its potential therapeutic applications, particularly in cancer research where metabolic reprogramming is significant .
Similar Compounds- Sodium (S)-2-hydroxypentanedioate: The enantiomer of sodium (R)-2-hydroxypentanedioate, exhibiting different biological activities despite similar chemical properties.
- Sodium 2-oxoglutarate: A related compound involved in the tricarboxylic acid cycle but lacking the hydroxyl group.
Uniqueness
Sodium (R)-2-hydroxypentanedioate is distinguished by its specific stereochemistry, which imparts unique biological activities compared to its enantiomer and other related compounds. Its role as both a chiral building block and a metabolic intermediate enhances its value in scientific research and industrial applications .
This compound's unique properties make it an important subject of study within organic chemistry and biochemistry, contributing to advancements in both fields.
Purity
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
Dates
2. Kranendijk, M., Struys, E.A., Van Schaftingen, E., et al. IDH2 Mutations in Patients with D-2-Hydroxyglutaric Aciduria. Science 330(6002), 336 (2014).
3. Struys, E.A., Salomons, G.S., Achouri, Y., et al. Mutations in the D-2-hydroxyglutarate dehydrogenase gene cause D-2-hydroxyglutaric aciduria. American Journal of Human Genetics 76, 358-360 (2005).
4. Reeves, H.C., and Ajl, S.J. Alpha-hydroxyglutaric acid synthetase. J. Bacteriol. 84(1), 186-187 (1962).








